
1,3-Bis(dicyanomethylidene)indan
Descripción general
Descripción
1,3-Bis(dicyanomethylidene)indan (1,3-DCMI) is a novel and highly versatile organic compound with a wide range of applications in scientific research. It is a dicyanomethylene-substituted indan, which is a type of heterocyclic compound containing an indane ring system. 1,3-DCMI has a number of unique properties, including its ability to form strong hydrogen bonds and its ability to act as a chelating agent. These properties make it an ideal molecule for use in a variety of scientific research applications.
Aplicaciones Científicas De Investigación
Fluorescence Imaging Applications
1,3-Bis(dicyanomethylidene)indan demonstrates unique properties in polar media, turning blue due to self-deprotonation. This behavior is exploited in NIR fluorescence imaging, particularly for probing biomolecules in cells and in vivo. Its potential as a minimal anionic polymethine dye is significant in this domain (Heo et al., 2012).
Role in Synthesizing Novel Dyes
The compound is involved in reactions yielding novel cation-anionic polymethine dyes, highlighting its utility in creating diverse dye molecules for various applications (Krasnaya et al., 2007).
Initiator in Polymerization
It serves as a new initiator for ring opening polymerization of epoxides at room temperature. This compound acts as a strong acid, beneficial in the propagation of cationic polymerization. Its absorption properties enable it to photosensitize iodonium salt decomposition, offering utility in photopolymerization processes (Telitel et al., 2014).
Formation of Ionic Crystals
The anionic form of this compound is stable and is used in creating ion-pairing assemblies with various π-electronic cations. This leads to diverse packing structures in ionic crystals, further elucidated by X-ray analysis and DFT calculations (Tanaka et al., 2019).
Development of Nonlinear Optical (NLO) Materials
This compound is a key player in the synthesis of difunctional aminophenylenethienylidene-based NLO materials. Its chemical stability and effective electrooptic properties make it suitable for various electrooptic applications (Sun et al., 1996).
Photovoltaic Performance
When adsorbed onto a nanocrystalline TiO2 surface, it exhibits a color change and efficient photocurrent generation. This property is critical in exploring its applications in solar energy conversion (Ko et al., 2015).
Mecanismo De Acción
Target of Action
The primary targets of 1,3-Bis(dicyanomethylidene)indan are viologen dications with diverse alkyl chains . These targets are π-electron cations that form ion pair assemblies with this compound, which acts as a stable π-electron anion .
Mode of Action
This compound interacts with its targets by forming charge-transfer (CT) complexes in ionic crystals . The compound’s interaction with its targets results in the formation of different assembled structures, categorized into three types: “columnar”, “slipped columnar”, and "independent" . The CT properties of these complexes are characterized using UV-Vis absorption spectroscopy .
Biochemical Pathways
The compound’s interaction with its targets affects the charge-transfer properties and the molecular arrangement formed from π-electronic ion pairs . The variation in the CT transitions can be explained by the differences in the type of assembled structure .
Pharmacokinetics
It’s worth noting that the compound is a solid at room temperature and is insoluble in water but soluble in organic solvents such as chloroform and dichloromethane . These properties could influence its bioavailability.
Result of Action
The formation of CT complexes by this compound results in materials with intriguing optical properties . These materials have potential applications in semiconductors and ferroelectric materials . The compound also acts as a new initiator for ring opening polymerization of epoxides at room temperature .
Action Environment
The action of this compound is influenced by environmental factors such as the length of the alkyl chains in the viologen dications . The CT absorption bands were found to be dependent on the alkyl chain length . Additionally, the compound should be stored in a dark place under an inert atmosphere at room temperature .
Direcciones Futuras
The future directions of research on 1,3-Bis(dicyanomethylidene)indan could involve further exploration of its properties and potential applications. For instance, its use as a new initiator for ring opening polymerization of epoxides at room temperature presents interesting possibilities . Additionally, its strong acid behavior and associated basic form that does not inhibit the propagation of the cationic polymerization could be further investigated .
Análisis Bioquímico
Biochemical Properties
1,3-Bis(dicyanomethylidene)indan plays a significant role in biochemical reactions, particularly in the field of polymerization. It acts as a strong acid with an associated basic form that does not inhibit the propagation of cationic polymerization . This compound interacts with various enzymes and proteins, facilitating the initiation of ring-opening polymerization of epoxides at room temperature . The nature of these interactions involves the compound behaving as a strong acid (AH) with an associated basic form (A−), which is characterized by strong visible light absorption and the ability to photosensitize iodonium salt decomposition .
Cellular Effects
This compound has been observed to influence various cellular processes. It acts as a photo-initiator in thermal ring-opening polymerization and radical or cationic photopolymerization . This compound’s strong visible light absorption properties enable it to photosensitize iodonium salt decomposition, which can impact cell signaling pathways and gene expression . Additionally, its role in polymerization reactions suggests potential effects on cellular metabolism, although specific studies on these effects are limited.
Molecular Mechanism
The molecular mechanism of this compound involves its behavior as a strong acid with an associated basic form that does not inhibit the propagation of cationic polymerization . This compound’s strong visible light absorption allows it to photosensitize iodonium salt decomposition, leading to the initiation of polymerization reactions . The chemical mechanisms underlying these interactions have been investigated using ESR, fluorescence, and steady-state photolysis experiments .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. This compound exhibits excellent absorption in the 300–700 nm wavelength range and a free radical initiating ability for wavelengths greater than 300 nm . Its stability and degradation over time have been assessed, with findings indicating that it remains stable under inert gas and room temperature conditions . Long-term effects on cellular function have not been extensively studied, but its role in polymerization suggests potential impacts on cellular processes.
Dosage Effects in Animal Models
Studies on the dosage effects of this compound in animal models are limited. Its role as a strong acid and photo-initiator suggests that varying dosages could impact the initiation and propagation of polymerization reactions
Metabolic Pathways
This compound is involved in metabolic pathways related to polymerization reactions. It interacts with enzymes and cofactors that facilitate the initiation and propagation of cationic polymerization . The compound’s strong visible light absorption and ability to photosensitize iodonium salt decomposition play a crucial role in these metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues have not been extensively studied. Its role in polymerization reactions suggests that it may interact with transporters or binding proteins that facilitate its localization and accumulation within specific cellular compartments .
Subcellular Localization
Its strong visible light absorption and ability to photosensitize iodonium salt decomposition suggest that it may be directed to specific compartments or organelles within the cell
Propiedades
IUPAC Name |
2-[3-(dicyanomethylidene)inden-1-ylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H6N4/c16-6-10(7-17)14-5-15(11(8-18)9-19)13-4-2-1-3-12(13)14/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZYYOYCJQHAEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C#N)C#N)C2=CC=CC=C2C1=C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60391784 | |
| Record name | 1,3-Bis(dicyanomethylidene)indan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60391784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38172-19-9 | |
| Record name | 1,3-Bis(dicyanomethylidene)indan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60391784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Indan-1,3-diylidene)dimalononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1,3-Bis(dicyanomethylidene)indan interesting for material science?
A1: this compound is a fascinating molecule due to its ability to act as an electron acceptor in charge-transfer complexes. This property arises from its structure, featuring electron-withdrawing dicyanomethylidene groups. Researchers have explored its potential in organic electronics by pairing it with various electron-donating molecules, such as viologens. [, ]
Q2: Can this compound self-assemble into larger structures?
A3: Yes, this compound can participate in self-assembly processes. It has been successfully incorporated into 2D and 3D metal-organic frameworks alongside silver(I) ions. These frameworks display diverse structural motifs, including interwoven networks and interpenetrating nets, highlighting the molecule's potential in supramolecular chemistry and materials science. []
Q3: What are the optical properties of this compound?
A4: Interestingly, this compound is colorless in its neutral form but exhibits a distinct blue color in polar media. This color change stems from self-deprotonation, leading to the formation of its conjugate base. This colored form has shown potential as a near-infrared fluorescent dye, particularly for biomolecule probing through non-covalent interactions. []
Q4: How does the self-deprotonation of this compound influence its interactions?
A5: The self-deprotonation of this compound generates a negatively charged anion, enabling it to form ionic interactions with various π-electronic cations. This property has led to the creation of diverse ion-pairing assemblies with intriguing packing structures, driven by a balance of electrostatic interactions, dipole-dipole interactions, and hydrogen bonding. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


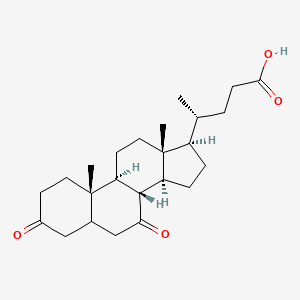

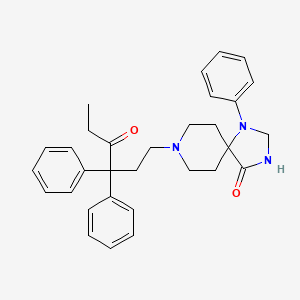
![4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B1230761.png)
![1-[(1-Tert-butyl-5-tetrazolyl)-(4-methylphenyl)methyl]-4-methylpiperidine](/img/structure/B1230762.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-(phenylmethyl)-5-thieno[3,2-b]pyrrolecarboxamide](/img/structure/B1230764.png)

![8-[2-(2-Carboxyethyl)-3,5-dihydroxycyclopentyl]-6-oxooctanoic acid](/img/structure/B1230769.png)

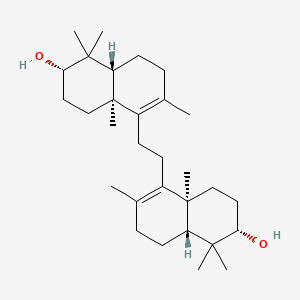
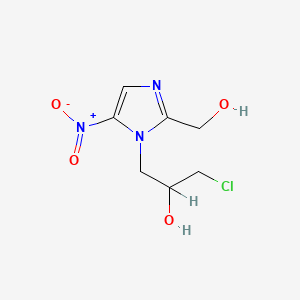

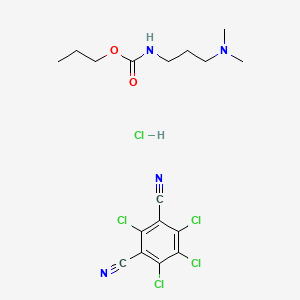
![N'-[4-(dimethylamino)phenyl]-N-propyloxamide](/img/structure/B1230778.png)
